2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide
Overview
Description
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxyphenyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate aldehyde with thiosemicarbazide to form the thiazolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a condensation reaction with the thiazolidinone intermediate.
Chlorination and Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazolidinone ring.
Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-ethoxyphenyl)acetamide: A simpler analog with similar structural features.
2-Chloro-N,N-dimethylacetamide: Another related compound with different substituents.
Uniqueness
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is unique due to its complex structure, which allows for a wide range of chemical modifications and potential applications. Its combination of a thiazolidinone ring, ethoxyphenyl group, and chloroacetamide moiety provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
2-chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-2-23-12-5-3-11(4-6-12)9-13-15(21)19(16(22)24-13)8-7-18-14(20)10-17/h3-6,9H,2,7-8,10H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHKUFUWOYBEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.